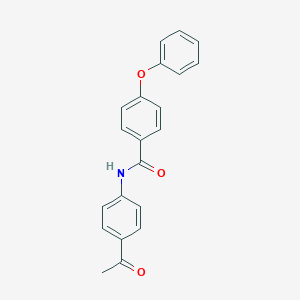
N-(4-acetylphenyl)-4-phenoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-acetylphenyl)-4-phenoxybenzamide is a useful research compound. Its molecular formula is C21H17NO3 and its molecular weight is 331.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biological Activities
1. Anti-inflammatory and Analgesic Properties
Preliminary studies indicate that N-(4-acetylphenyl)-4-phenoxybenzamide may exhibit anti-inflammatory and analgesic effects. These properties are likely due to its ability to inhibit specific enzymes involved in inflammatory pathways, similar to other compounds in its class.
2. Anticancer Potential
Research suggests that compounds with structures analogous to this compound show promise as anti-cancer agents. The compound may possess cytotoxic effects against certain cancer cell lines, warranting further investigation into its potential as a therapeutic agent.
3. Interaction Studies
Understanding how this compound interacts with biological targets is critical. Molecular docking simulations have been employed to study its binding affinity towards target proteins, which could elucidate its mechanism of action in various biological contexts.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Study on Anti-inflammatory Activity : Research demonstrated that derivatives of this compound inhibited cyclooxygenase enzymes, suggesting its utility as an anti-inflammatory agent.
- Cytotoxicity Assays : In vitro assays indicated that this compound exhibited significant cytotoxicity against various cancer cell lines, reinforcing its potential as a chemotherapeutic agent.
Properties
Molecular Formula |
C21H17NO3 |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-4-phenoxybenzamide |
InChI |
InChI=1S/C21H17NO3/c1-15(23)16-7-11-18(12-8-16)22-21(24)17-9-13-20(14-10-17)25-19-5-3-2-4-6-19/h2-14H,1H3,(H,22,24) |
InChI Key |
GNIKFXGBSCPODS-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















